

Application Note: Structural Confirmation of Anserine-d4 by NMR Spectroscopy

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Compound of Interest

Compound Name: Anserine-d4

Cat. No.: B12414918

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Introduction

Anserine (β -alanyl-3-methyl-L-histidine) is a dipeptide found in the skeletal muscle and brain of various vertebrates.^[1] Its antioxidant and physiological buffering capabilities have made it a subject of interest in nutrition, aging, and disease research. Isotopic labeling, particularly with deuterium, is a powerful technique for tracing metabolic pathways and quantifying endogenous compounds using mass spectrometry. **Anserine-d4**, where four hydrogen atoms on the β -alanine moiety are replaced with deuterium, is a commonly used internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful and specific incorporation of deuterium atoms, thereby confirming the isotopic purity and structural integrity of the labeled compound.

This application note provides a detailed protocol and analysis for the structural confirmation of **Anserine-d4** using ^1H and ^{13}C NMR spectroscopy. By comparing the spectra of unlabeled Anserine with **Anserine-d4**, we can unequivocally identify the sites of deuteration.

Principle

Deuterium (^2H or D) is an isotope of hydrogen with a nucleus containing one proton and one neutron. In ^1H NMR spectroscopy, deuterium is "silent" as it resonates at a significantly different frequency from protons.^[2] Consequently, the replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal in the ^1H NMR spectrum. Furthermore,

the spin-spin coupling between the deuterated position and adjacent protons is eliminated, leading to a simplification of the signal multiplicity.

In ^{13}C NMR spectroscopy, the presence of a directly attached deuterium atom causes a characteristic upfield shift (to a lower ppm value) of the carbon signal, known as an isotopic shift. The coupling between the carbon and deuterium (C-D) can also lead to a change in the multiplicity of the carbon signal, often appearing as a triplet in proton-decoupled ^{13}C NMR spectra due to the spin ($I=1$) of the deuterium nucleus.

Experimental Protocols

Materials and Equipment

- Anserine (unlabeled standard)
- **Anserine-d4**
- Deuterium oxide (D_2O , 99.9 atom % D)
- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Standard laboratory glassware and pipettes

Sample Preparation

- Accurately weigh 5-10 mg of Anserine and **Anserine-d4** into separate, clean, and dry vials.
- Dissolve each sample in 0.6 mL of D_2O .
- Thoroughly mix each solution by vortexing until the sample is completely dissolved.
- Transfer each solution into a separate, appropriately labeled 5 mm NMR tube.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument used.

¹H NMR Spectroscopy

- Spectrometer Frequency: 400 MHz
- Solvent: D₂O
- Temperature: 298 K
- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 4.0 s
- Spectral Width (sw): 12 ppm

¹³C NMR Spectroscopy

- Spectrometer Frequency: 100 MHz
- Solvent: D₂O
- Temperature: 298 K
- Pulse Program: Proton-decoupled with NOE (zgpg30)
- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.5 s
- Spectral Width (sw): 220 ppm

Data Analysis and Results

The structural confirmation of **Anserine-d4** is achieved by a comparative analysis of its NMR spectra with those of unlabeled Anserine. The key is to observe the disappearance of proton signals and the alteration of carbon signals corresponding to the deuterated positions.

¹H NMR Spectral Comparison

The most direct evidence for successful deuteration comes from the ¹H NMR spectrum. In **Anserine-d4**, the protons on the α and β carbons of the β -alanine moiety are replaced by deuterium. This leads to the absence of the corresponding signals in the ¹H NMR spectrum.

Proton Assignment	Anserine	Anserine-d4	Change Observed
Chemical Shift (ppm)	Multiplicity	Chemical Shift (ppm)	
H α (β -alanine)	~3.2 ppm	Triplet	Absent
H β (β -alanine)	~2.7 ppm	Triplet	Absent
H α (Histidine)	~4.5 ppm	Doublet of Doublets	~4.5 ppm
H β (Histidine)	~3.0-3.2 ppm	Multiplet	~3.0-3.2 ppm
H ₂ (Imidazole)	~8.3 ppm	Singlet	~8.3 ppm
H ₄ (Imidazole)	~7.1 ppm	Singlet	~7.1 ppm
N-CH ₃	~3.8 ppm	Singlet	~3.8 ppm

Note: Chemical shifts are approximate and can vary slightly based on pH and concentration.[\[3\]](#) [\[4\]](#)

The disappearance of the two triplets corresponding to the α and β protons of the β -alanine residue in the spectrum of **Anserine-d4** provides strong evidence for deuteration at these positions.

¹³C NMR Spectral Comparison

Further confirmation is obtained from the ¹³C NMR spectra. The carbons directly bonded to deuterium will exhibit an upfield isotopic shift and may show a change in multiplicity.

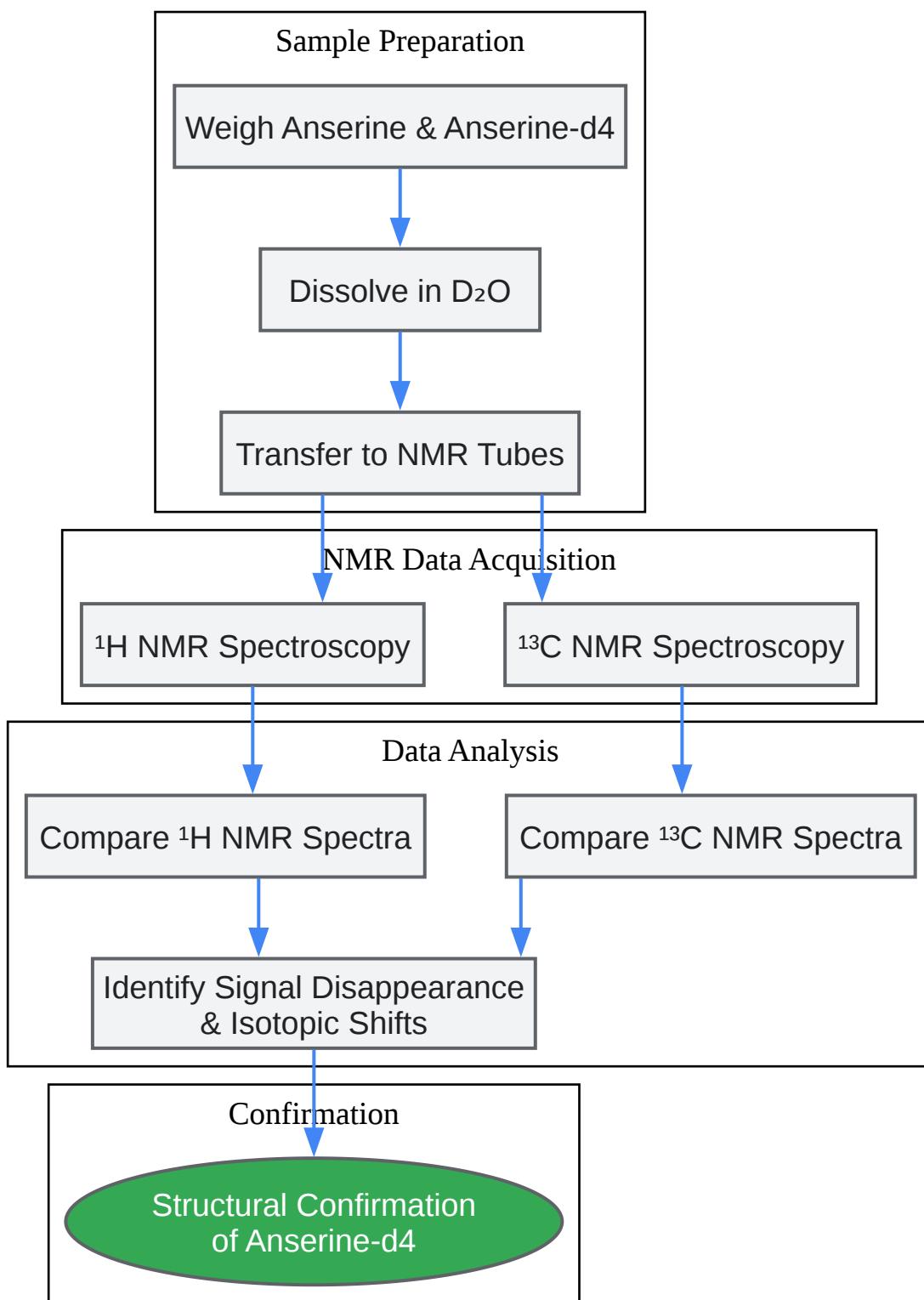
Carbon Assignment	Anserine	Anserine-d4	Change Observed
Chemical Shift (ppm)	Chemical Shift (ppm)		
C α (β -alanine)	~35 ppm	~34.5 ppm (shifted upfield)	Isotopic shift, potential multiplicity change
C β (β -alanine)	~38 ppm	~37.5 ppm (shifted upfield)	Isotopic shift, potential multiplicity change
C α (Histidine)	~56 ppm	~56 ppm	No significant change
C β (Histidine)	~28 ppm	~28 ppm	No significant change
C2 (Imidazole)	~139 ppm	~139 ppm	No significant change
C4 (Imidazole)	~123 ppm	~123 ppm	No significant change
C5 (Imidazole)	~135 ppm	~135 ppm	No significant change
N-CH ₃	~34 ppm	~34 ppm	No significant change
C=O (Amide)	~175 ppm	~175 ppm	No significant change
C=O (Carboxyl)	~180 ppm	~180 ppm	No significant change

Note: Chemical shifts are approximate.[\[4\]](#)

The upfield shifts of the C α and C β signals of the β -alanine moiety in the **Anserine-d4** spectrum are characteristic of the deuterium isotope effect.[\[5\]](#) The multiplicity of these signals may change to a triplet due to $^1\text{J}(\text{C},\text{D})$ coupling, although this can sometimes be difficult to resolve depending on the experimental conditions.

Visualization of Workflow

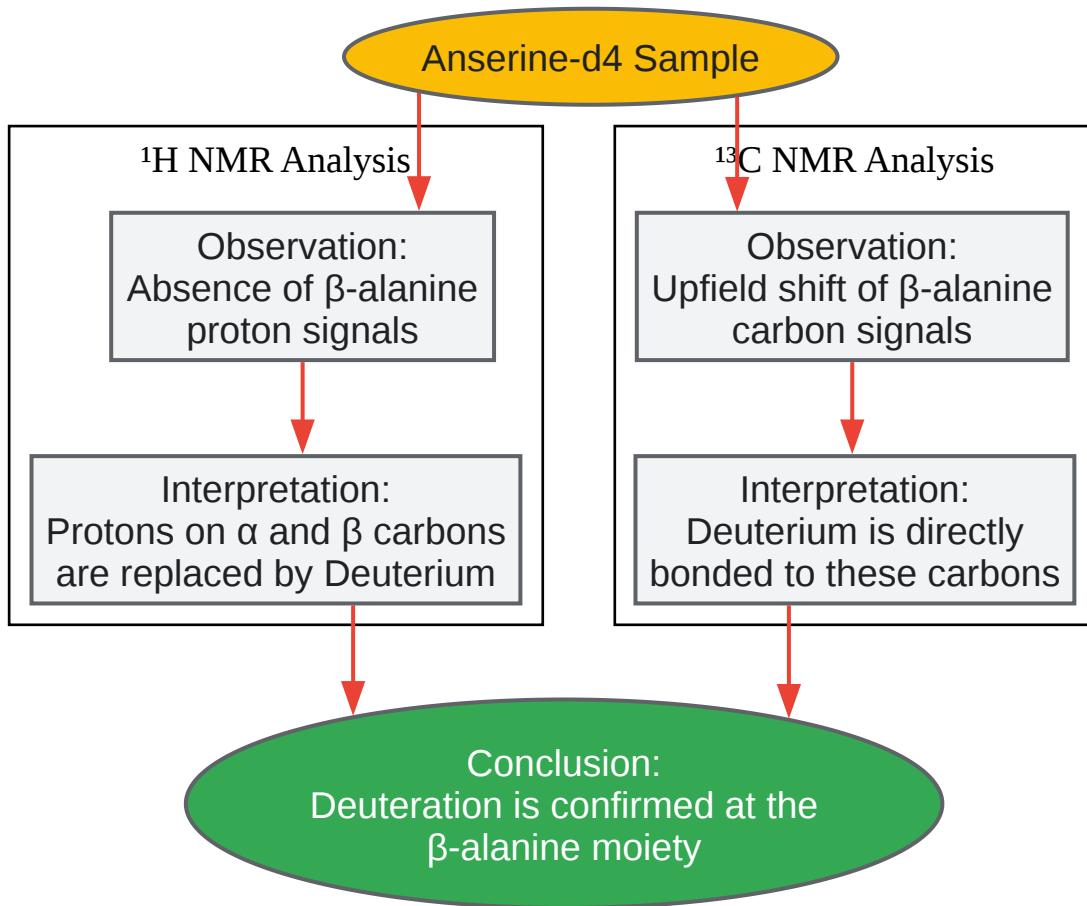
The following diagram illustrates the experimental workflow for the structural confirmation of **Anserine-d4**.

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Caption: Workflow for **Anserine-d4** structural confirmation by NMR.

Signaling Pathway Diagram

The logical process of deducing the structure of **Anserine-d4** from NMR data can be visualized as a signaling pathway.



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Caption: Logical pathway for **Anserine-d4** structural elucidation.

Conclusion

NMR spectroscopy is a definitive method for the structural confirmation of isotopically labeled compounds like **Anserine-d4**. The combination of ¹H and ¹³C NMR provides unambiguous evidence of the location and extent of deuterium incorporation. The disappearance of specific proton signals and the characteristic upfield shifts in the carbon spectrum serve as reliable indicators of successful deuteration. This protocol and the accompanying data interpretation guidelines offer a robust framework for researchers, scientists, and drug development.

professionals to ensure the quality and integrity of their labeled standards, which is crucial for the accuracy of subsequent quantitative studies.

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